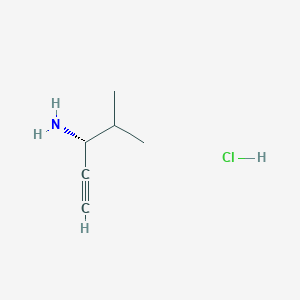![molecular formula C28H33N5O4 B2440357 N-Cyclohexyl-4-isobutyl-2-(3-Methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]chinazolin-8-carboxamid CAS No. 1243020-42-9](/img/structure/B2440357.png)
N-Cyclohexyl-4-isobutyl-2-(3-Methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]chinazolin-8-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H33N5O4 and its molecular weight is 503.603. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen
Die [1,2,4]triazolo[4,3-a]chinoxalinderivate, zu denen auch die fragliche Verbindung gehört, wurden als potenzielle antivirale Wirkstoffe synthetisiert . Einige der synthetisierten Verbindungen wurden mit Hilfe eines Plaque-Reduktions-Assays auf ihre antivirale Aktivität und Zytotoxizität untersucht . Die größte antivirale Aktivität unter den [1,2,4]triazolo[4,3-a]chinoxalin-Verbindungen wurde für eine Verbindung gefunden, die bei 20 mg/ml eine Reduktion der Plaquenanzahl um 25 % zeigte .
Antibakterielle Aktivitäten
Diese Verbindungen wurden auch auf ihre antimikrobiellen Eigenschaften untersucht . In-vitro-Screening auf antimikrobielle Aktivität gegen verschiedene pathogene Organismen unter Verwendung der Agar-Diffusionsmethode zeigte, dass einige Verbindungen antibakterielle und/oder antifungale Aktivität aufweisen .
Anticancer-Anwendungen
Angesichts ihrer DNA-Interkalationsaktivitäten als Antikrebsmittel wurden 17 neue [1,2,4]triazolo[4,3-a]chinoxalinderivate entwickelt, synthetisiert und gegen HepG2-, HCT-116- und MCF-7-Zellen untersucht . Molekulardokkingstudien wurden durchgeführt, um die Bindungsmodi der vorgeschlagenen Verbindungen mit dem DNA-aktiven Zentrum zu untersuchen .
Energetische Materialien
Die unempfindlichen Eigenschaften dieser Verbindungen, zusammen mit ihrer guten thermischen Stabilität und vergleichbaren Detonations-Eigenschaften, unterstreichen ihr Anwendungspotenzial als energetische Materialien .
Antioxidatives Potenzial
Triazolderivate wurden auf ihr antioxidatives Potenzial untersucht . Antioxidantien sind wichtige Verbindungen, die freie Radikale reduzieren oder eliminieren und so die Zellen vor oxidativem Schaden schützen .
Antifungale Anwendungen
Die antifungal Medikamente, die einen Triazol-Rest enthalten, wie z. B. Voriconazol und Posaconazol, spielen eine führende Rolle bei der Bekämpfung von Pilzinfektionen . Mehrere Publikationen haben den Wert von Triazolen als antimikrobielle Wirkstoffe hervorgehoben .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4/c1-18(2)16-31-26(35)23-13-12-20(25(34)29-21-9-5-4-6-10-21)15-24(23)33-27(31)30-32(28(33)36)17-19-8-7-11-22(14-19)37-3/h7-8,11-15,18,21H,4-6,9-10,16-17H2,1-3H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNWXJGHCJSXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
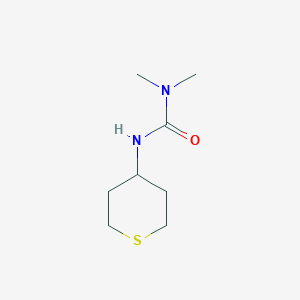
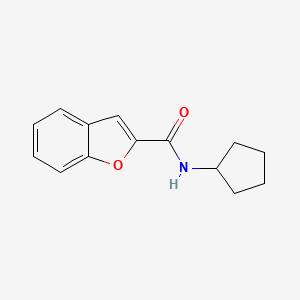
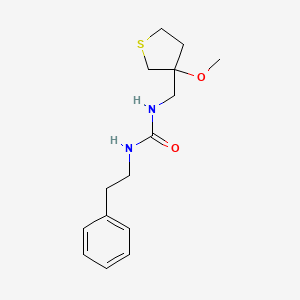
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2440281.png)
![N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2440282.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2440283.png)
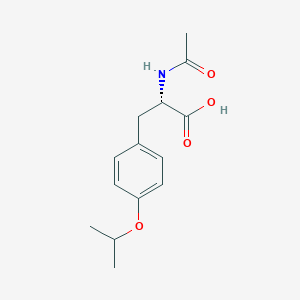

![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2440288.png)
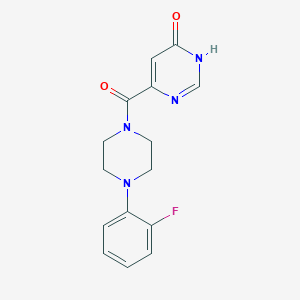
![N-[(furan-2-yl)methyl]-4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2440293.png)
![(3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one](/img/structure/B2440294.png)
![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)
